4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-methylbenzaldehyde with 3-amino-5-(3-pyridinyl)-1,2,4-triazole-3-thiol under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The imine group can be reduced to form an amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes such as kinases and proteases.
Pathways Involved: Inhibition of cell signaling pathways that are crucial for cancer cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the 2-methylphenyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes .
Properties
Molecular Formula |
C15H13N5S |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
4-[(E)-(2-methylphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H13N5S/c1-11-5-2-3-6-12(11)10-17-20-14(18-19-15(20)21)13-7-4-8-16-9-13/h2-10H,1H3,(H,19,21)/b17-10+ |
InChI Key |
NBNOVDQLFSLOKT-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CN=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CN=CC=C3 |
Origin of Product |
United States |
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